4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester
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Overview
Description
4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 850080-55-6 . It has a molecular weight of 343.03 . The IUPAC name for this compound is 2-(4-bromo-2,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)9-7-12(18-6)10(16)8-11(9)17-5/h7-8H,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They can undergo a variety of transformations, including oxidations, aminations, halogenations, and various types of CC-bond-formations . One notable reaction is the Suzuki–Miyaura coupling .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse immediately with plenty of water .
Future Directions
Mechanism of Action
Target of Action
It’s structurally similar compound, 2c-b, is known to be a potent agonist of the 5-hydroxytryptamine receptor .
Mode of Action
Boronic esters, including this compound, are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds.
Pharmacokinetics
It’s worth noting that the susceptibility to hydrolysis of phenylboronic pinacol esters, a class of compounds to which our compound belongs, is known to be influenced by the ph of the environment .
Result of Action
The result of the compound’s action in the Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction.
Action Environment
The efficacy and stability of this compound, like other boronic esters, can be influenced by environmental factors such as temperature and pH . For instance, the rate of hydrolysis of these compounds is known to be considerably accelerated at physiological pH . Therefore, these factors should be carefully controlled when using this compound for pharmacological purposes.
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)9-7-12(18-6)10(16)8-11(9)17-5/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTXAEGOMZKUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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